molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

Cat. No. B1148415
CAS RN: 137156-22-0
M. Wt: 350.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, such as 4-α-aryl amino benzyl dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, has been achieved through a three-component one-pot reaction involving aldehydes, anilines, and dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphorobromodite intermediates, leading to compounds with significant yields and characterized by their spectral data (Haranath et al., 2005).

Molecular Structure Analysis

The molecular structure of related dioxaphosphepine derivatives has been elucidated through various spectroscopic techniques. For instance, optically active and racemic dioxaphosphepine derivatives have been prepared and analyzed, revealing a twisted seven-membered ring with a rigid helical conformation (Tani et al., 1994).

Chemical Reactions and Properties

Dioxaphosphepines undergo a range of chemical reactions, reflecting their reactive phosphorus center. For example, the regioselective chlorination of related compounds like 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes with molecular chlorine showcases the chemical versatility of these phosphorus-containing heterocycles, leading to derivatives that further undergo hydrolysis to produce chlorinated dihydroxybenzenes (Varaksina et al., 2005).

Scientific Research Applications

  • Catalytic Applications :

    • Eberhardt et al. (2007) described the synthesis of various stereoisomers of a compound related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, which, when combined with rhodium catalysts, showed high activity in the hydrogenation of α-dehydroamino acid esters. The study achieved enantioselectivities up to 99% ee with these catalysts (Eberhardt et al., 2007).
  • Antimicrobial Activity :

    • Haranath et al. (2005) synthesized derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine and evaluated their antimicrobial activity. The study reported that these compounds were synthesized efficiently and showed promising results in terms of antimicrobial properties (Haranath et al., 2005).
  • Potential Antitumor Applications :

    • Brandt and Jedliński (1985) investigated the anticancer activity of derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine against P388 leukemia. The study found a correlation between the electronic structures of the isomers and their antitumor activities (Brandt & Jedliński, 1985).
  • Reaction Mechanism Studies :

    • Aminova et al. (1999) conducted a quantum-chemical investigation on the reaction mechanisms involving 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, providing insights into the stereoselectivity of these reactions (Aminova et al., 1999).
  • Spectral Characterization :

    • Konovalova et al. (2002) explored the reaction of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine with chloral, focusing on the spectral characterization of the products. This study contributes to the understanding of the chemical properties and reactivity of these compounds (Konovalova et al., 2002).

Safety and Hazards

The safety data sheet (MSDS) for 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine involves the conversion of 2-naphthol to 4-chloro-2-naphthol, followed by the synthesis of 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine through a series of reactions.", "Starting Materials": [ "2-naphthol", "Phosphorus oxychloride (POCl3)", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Sodium bicarbonate (NaHCO3)", "Diethyl ether (Et2O)", "Methanol (MeOH)", "Acetic anhydride (Ac2O)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "4-chloro-2-naphthol" ], "Reaction": [ "Step 1: Conversion of 2-naphthol to 4-chloro-2-naphthol", "2-naphthol + POCl3 + NaOH → 4-chloro-2-naphthol", "Step 2: Synthesis of 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine", "4-chloro-2-naphthol + Cl2 + NaOH → 4-chloro-2-naphthol-7-chloride", "4-chloro-2-naphthol-7-chloride + NaHCO3 → 4-chloro-2-naphthol-7-chloride-7-hydroxy", "4-chloro-2-naphthol-7-chloride-7-hydroxy + Et2O → 4-chloro-2-naphthol-7-chloride-7-hydroxy ether", "4-chloro-2-naphthol-7-chloride-7-hydroxy ether + MeOH + Ac2O → 4-chloro-2-naphthol-7-chloride-7-acetate", "4-chloro-2-naphthol-7-chloride-7-acetate + TEA + DMF → 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine" ] }

CAS RN

137156-22-0

Molecular Formula

C20H12ClO2P

Molecular Weight

350.73

IUPAC Name

13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.